1-(chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Übersicht
Beschreibung
1-(Chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, featuring a triazole ring fused to a quinazoline core, makes it an interesting subject for scientific research and pharmaceutical development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Quinazoline Core Construction: The quinazoline core is often synthesized via the condensation of anthranilic acid derivatives with formamide or its equivalents.
Chloromethylation and Ethylation: The final steps involve the introduction of the chloromethyl and ethyl groups. Chloromethylation can be performed using chloromethyl methyl ether or similar reagents, while ethylation is typically achieved through alkylation reactions using ethyl halides.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its biological activity.
Cyclization and Rearrangement: Under certain conditions, the compound can undergo cyclization or rearrangement reactions, leading to structurally diverse products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a quinazolinone derivative.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Due to its potential anticancer properties, it is investigated as a lead compound for the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-(chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or other enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Similar structure but with a methyl group instead of an ethyl group.
1-(Bromomethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-(Chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-6(4H)-one: Similar structure but with a different position of the triazole ring.
Uniqueness: 1-(Chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chloromethyl and ethyl groups provides distinct chemical properties that can be exploited in various applications.
This compound’s unique structure and versatile reactivity make it a valuable subject for ongoing research in multiple scientific fields.
Biologische Aktivität
1-(Chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a synthetic heterocyclic compound notable for its potential biological activities, particularly as an H1-antihistaminic agent. This compound belongs to a class of derivatives that exhibit various pharmacological properties, making them candidates for therapeutic applications in treating allergic conditions and other disorders.
Chemical Structure and Properties
The molecular formula of this compound is C12H11ClN4O, with a molecular weight of approximately 262.7 g/mol. Its structure features a chloromethyl group at the first position and an ethyl group at the fourth position of the triazole ring. This unique configuration contributes to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C12H11ClN4O |
Molecular Weight | 262.7 g/mol |
Structural Features | Triazole and Quinazoline moieties |
Synthesis
The synthesis of this compound typically involves the cyclization of 2-hydrazino-3-ethyl-3H-quinazolin-4-one with chloromethylating agents under controlled reaction conditions. This multi-step organic synthesis allows for the introduction of the chloromethyl group, which is crucial for its subsequent biological activity.
Antihistaminic Activity
Research indicates that compounds within the [1,2,4]triazolo[4,3-a]quinazolin-5-one class exhibit significant H1-antihistaminic activity. In vivo studies have demonstrated that these compounds can effectively protect against histamine-induced bronchospasm in guinea pigs. For instance, a related compound was shown to provide 71.91% protection compared to the standard antihistamine chlorpheniramine maleate (71% protection) with significantly lower sedation effects (9% vs. 30%) .
Interaction Studies
Interaction studies have assessed the binding affinity of this compound to various biological targets. The presence of the chloromethyl group enhances its versatility as an intermediate for further chemical modifications aimed at improving its therapeutic potential.
Comparative Analysis
The biological activity of this compound can be compared with other structurally similar compounds:
Compound Name | Key Properties |
---|---|
1-(Chloromethyl)-5-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one | Antimicrobial activity |
1-(Bromomethyl)-4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one | Enhanced cytotoxicity |
7-Methoxy-1-(chloromethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one | Improved receptor binding |
Case Studies
Several studies have explored the biological effects of triazoloquinazoline derivatives:
- Antihypertensive Effects : A series of derivatives were synthesized and tested for their antihypertensive activity using a tail cuff method in animal models. Some compounds showed promising results in modulating heart rate and blood pressure .
- Cytotoxicity : In vitro assays indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines. These findings suggest potential applications in oncology .
Eigenschaften
IUPAC Name |
1-(chloromethyl)-4-ethyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c1-2-16-11(18)8-5-3-4-6-9(8)17-10(7-13)14-15-12(16)17/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZGIXHVHWTYRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86662-61-5 | |
Record name | 1-(chloromethyl)-4-ethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.